molecular formula C12H12F2N2O2 B2919222 N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide CAS No. 1333918-82-3

N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide

Cat. No.: B2919222
CAS No.: 1333918-82-3
M. Wt: 254.237
InChI Key: OLXWCMAZERLKED-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a difluoromethoxy group, and a dimethylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,5-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl ether.

    Addition of the Cyanomethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and stability, while the cyanomethyl group may contribute to its reactivity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-difluoromethyl amides
  • Difluoromethylated benzamides

Uniqueness

N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and cyanomethyl groups enhances its versatility and potential for diverse applications.

Properties

IUPAC Name

N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-7-5-9(11(17)16-4-3-15)6-8(2)10(7)18-12(13)14/h5-6,12H,4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXWCMAZERLKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(F)F)C)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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